

Application Notes and Protocols for Combined Di-12-ANEPPQ and Calcium Imaging

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Compound of Interest		
Compound Name:	Di-12-ANEPPQ	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous imaging of membrane potential and intracellular calcium dynamics using the fast-response voltage-sensitive dye **Di-12-ANEPPQ** in conjunction with a fluorescent calcium indicator. This combination allows for the detailed investigation of cellular electrophysiology and associated calcium signaling, which is critical in fields such as neuroscience, cardiology, and drug discovery.

Introduction

The intricate interplay between cellular membrane potential (Vm) and intracellular calcium concentration ([Ca2+]i) is fundamental to a vast array of physiological processes, including neuronal firing, muscle contraction, and cellular signal transduction. Simultaneous optical recording of these two parameters provides a powerful tool to dissect these complex relationships with high spatial and temporal resolution.[1][2]

Di-12-ANEPPQ is a lipophilic, fast-responding styryl dye that partitions into the cell membrane and exhibits changes in its fluorescence properties in response to changes in membrane potential.[3][4][5] Its far-red emission spectrum and hydrophobic nature make it suitable for retrograde labeling and for minimizing spectral overlap with common green-emitting fluorophores.[4][6]



By pairing **Di-12-ANEPPQ** with a spectrally compatible calcium indicator, researchers can correlate electrical events, such as action potentials, with the resulting calcium transients in real-time. This document outlines the principles, provides detailed protocols, and presents the necessary data for successfully implementing this dual imaging technique.

Principle of Dual Wavelength Imaging

The core principle of simultaneous voltage and calcium imaging is the selection of two fluorescent dyes that have distinct spectral properties, allowing their signals to be separated optically. The ideal scenario involves dyes that can be excited by a common wavelength but have well-separated emission spectra. An alternative is to use dyes with different excitation spectra and either overlapping or distinct emission spectra, though this may require a more complex optical setup.[1][7]

For **Di-12-ANEPPQ**, which has a far-red emission, a green-emitting calcium indicator such as Fluo-4 AM or Cal-520 AM is a suitable partner. Both **Di-12-ANEPPQ** and these calcium indicators can be excited by light in the blue-green range (e.g., a 488 nm laser line), while their emission peaks are separated by over 100 nm, allowing for effective separation using a dichroic mirror and bandpass filters.

Data Presentation

Table 1: Spectral Properties of Di-12-ANEPPQ

Property	Value in Methanol	Estimated Value in Cell Membrane
Excitation Maximum	~522 nm[3]	~500-520 nm
Emission Maximum	~720 nm[3]	~620-640 nm

Note: Styryl dyes like ANEPPS/ANEPPQ undergo a significant blue shift in their emission spectra and a smaller blue shift in their excitation spectra upon binding to lipid membranes compared to their spectra in organic solvents. The estimated membrane-bound values are based on data for similar ANEP dyes.[8][9]



Table 2: Recommended Calcium Indicators for

Combination with Di-12-ANEPPO

Calcium Indicator	Excitation Max	Emission Max	Key Features
Fluo-4 AM	~494 nm	~516 nm	High Ca2+ affinity, large fluorescence increase upon binding. Widely used.
Cal-520 AM	~492 nm	~514 nm	High signal-to-noise ratio, improved intracellular retention. [10]
Rhod-2 AM	~552 nm	~576 nm	Red-shifted indicator; may have some spectral overlap with Di-12-ANEPPQ emission. Often used for mitochondrial Ca2+.[11][12]

Table 3: Suggested Filter Sets for Dual Imaging (488 nm

Excitation)

Component	Di-12-ANEPPQ Channel	Fluo-4 / Cal-520 Channel
Excitation Source	488 nm Laser or LED	488 nm Laser or LED
Dichroic Mirror	~560 nm long-pass	~560 nm long-pass
Emission Filter	600 nm long-pass or 620/60 nm band-pass	525/50 nm band-pass

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

• **Di-12-ANEPPQ** Stock Solution:



- Dissolve Di-12-ANEPPQ powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.
- Vortex thoroughly to ensure complete dissolution.
- \circ Aliquot into small, single-use volumes (e.g., 5-10 μ L) to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light and moisture.
- Fluo-4 AM or Cal-520 AM Stock Solution:
 - Dissolve the acetoxymethyl (AM) ester form of the calcium indicator in anhydrous DMSO to a final concentration of 1-5 mM.
 - Vortex to dissolve.
 - Aliquot and store at -20°C, protected from light.

Protocol 2: Cell Loading for Adherent Cell Cultures (e.g., Neurons, Cardiomyocytes)

- Prepare Loading Buffer: Use a base of Hanks' Balanced Salt Solution (HBSS) or a suitable physiological buffer for your cell type. For AM ester dyes, the addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and loading. If using, prepare a 20% (w/v) stock of Pluronic F-127 in DMSO.
- Prepare Di-12-ANEPPQ Loading Solution: Dilute the Di-12-ANEPPQ stock solution into the loading buffer to a final concentration of 1-10 μM.
- Prepare Calcium Indicator Loading Solution: Dilute the Fluo-4 AM or Cal-520 AM stock solution into a separate aliquot of loading buffer to a final concentration of 1-5 μM. If using Pluronic F-127, first mix the dye stock with an equal volume of the 20% Pluronic stock before diluting into the final buffer volume.
- Sequential Loading:



- First, load the cells with the calcium indicator. Remove the culture medium and replace it with the calcium indicator loading solution.
- Incubate for 20-40 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for your specific cell type.
- Wash the cells 2-3 times with fresh, warm buffer to remove extracellular dye.
- Incubate the cells in fresh buffer for a further 20-30 minutes to allow for complete deesterification of the AM ester by intracellular esterases.
- Next, load with the voltage-sensitive dye. Replace the buffer with the **Di-12-ANEPPQ** loading solution.
- Incubate for 10-20 minutes at room temperature, protected from light.
- Wash the cells 2-3 times with fresh buffer to remove excess dye from the extracellular space.
- Proceed to Imaging: The cells are now ready for simultaneous imaging. Conduct experiments in the physiological buffer.

Note: Sequential loading is often preferred to minimize potential interactions between the dyes during the loading process. However, co-loading may be possible but requires optimization.

Protocol 3: Imaging Procedure

- Microscope Setup: Use an inverted fluorescence microscope equipped with a high-speed camera (sCMOS or EMCCD), a light source (laser or LED), and the appropriate filter sets as described in Table 3.
- Excitation: Illuminate the sample using the 488 nm excitation source. This wavelength will excite both Fluo-4/Cal-520 and, to a lesser extent, **Di-12-ANEPPQ**.
- Emission Splitting: The emitted fluorescence from the sample, containing both green (calcium signal) and far-red (voltage signal) photons, is directed through a dichroic mirror (e.g., 560 nm long-pass).

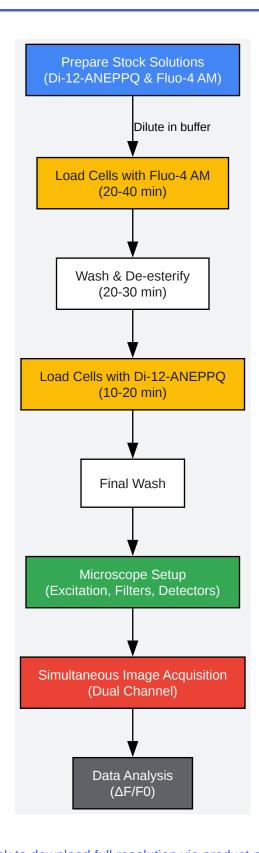


Signal Separation:

- Light below ~560 nm (the green fluorescence from the calcium indicator) is reflected by the dichroic mirror towards a detector channel with a green emission filter (e.g., 525/50 nm).
- Light above ~560 nm (the far-red fluorescence from **Di-12-ANEPPQ**) passes through the
 dichroic mirror to a second detector channel with a red/far-red emission filter (e.g., 600 nm
 long-pass).
- Image Acquisition: Simultaneously capture images from both channels. Use the lowest possible excitation light intensity and exposure times to minimize phototoxicity and photobleaching while maintaining an adequate signal-to-noise ratio.
- Data Analysis: The resulting image sequences can be analyzed to quantify changes in fluorescence intensity over time for each channel (ΔF/F0), representing calcium transients and changes in membrane potential, respectively.

Mandatory Visualizations

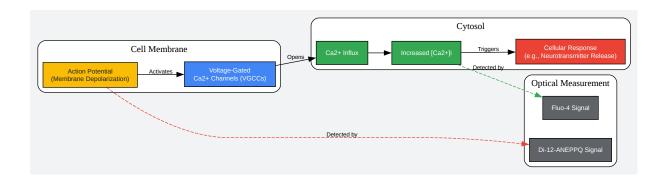




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Caption: Workflow for simultaneous Vm and [Ca2+]i imaging.





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